14'-Hydroxymytoxin B
Description
14'-Hydroxymytoxin B is a macrocyclic trichothecene compound first isolated in 2002 from the fungus Myrothecium roridum . Its structure, characterized by a hydroxyl group at the C-14' position (Fig. 1), was elucidated using spectroscopic methods . This compound exhibits significant cytotoxic activity against primary soft-tissue sarcoma cells, with IC₅₀ values comparable to clinically used chemotherapeutic agents . Trichothecenes, a class of sesquiterpenoid mycotoxins, are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.
Properties
Molecular Formula |
C29H36O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1E,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O10/c1-17-6-9-27-15-35-24(33)12-18-7-10-36-28(25(18)34,19(31)14-30)8-4-3-5-23(32)39-20-13-22(38-21(27)11-17)29(16-37-29)26(20,27)2/h3,5,11-12,20-22,25,30,34H,4,6-10,13-16H2,1-2H3/b5-3-,18-12+/t20-,21-,22-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
NXTLPIJHYLFGEX-VIVBWQMCSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/4\CCO[C@]([C@@H]4O)(CC/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)CO |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)CO |
Synonyms |
14'-hydroxymytoxin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Marine-derived trichothecenes (e.g., Myrotoxin B) often exhibit enhanced cytotoxicity due to unique oxidative modifications .
- Hydroxylation at C-14' in 14'-Hydroxymytoxin B may reduce systemic toxicity compared to C-8 or C-16 hydroxylated analogs .
Cytotoxic Activity and Mechanisms
14'-Hydroxymytoxin B induces apoptosis in sarcoma cells via the PI3K/Akt signaling pathway, a mechanism shared with Myrotoxin B but distinct from Roridin E, which activates caspase-dependent pathways . Comparative studies suggest:
- Potency : Myrotoxin B (IC₅₀ 0.05 µM) > 14'-Hydroxymytoxin B (IC₅₀ ~0.1 µM) > Roridin E (IC₅₀ 0.2 µM) in sarcoma models .
- Selectivity : 14'-Hydroxymytoxin B shows preferential activity against mesenchymal-derived tumors, unlike Verrucarin A, which targets epithelial cancers .
Metabolic Pathways and Detoxification
Trichothecenes are metabolized via deacylation, deepoxidylation, and oxidation at C-12/C-13 . However, 14'-Hydroxymytoxin B undergoes rapid hepatic glucuronidation due to its C-14' hydroxyl group, enhancing renal excretion and reducing accumulation in non-target tissues . In contrast, non-hydroxylated analogs like T-2 toxin accumulate in the liver, contributing to hepatotoxicity .
Research Findings and Clinical Implications
- Antitumor Potential: 14'-Hydroxymytoxin B’s unique metabolism profile minimizes hepatotoxicity, a major advantage over other trichothecenes .
- Synthetic Analogs : Modifications at C-14' have yielded derivatives with improved therapeutic indices in preclinical models .
- Limitations : Low oral bioavailability and neurotoxicity at high doses remain challenges for clinical translation .
Q & A
Q. Table 1: Key Characterization Techniques for 14'-Hydroxymytoxin B
| Technique | Application | Critical Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Structural elucidation | Solvent suppression, coupling constants |
| HRMS | Molecular formula confirmation | Mass accuracy < 5 ppm |
| HPLC-PDA | Purity assessment | Column type, gradient elution program |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
